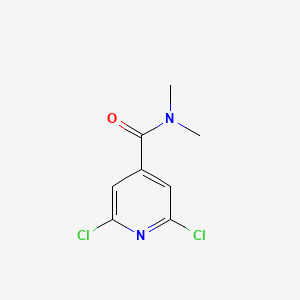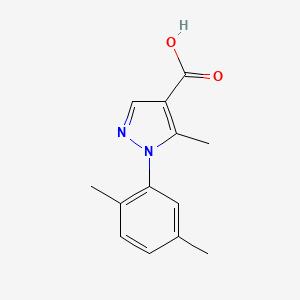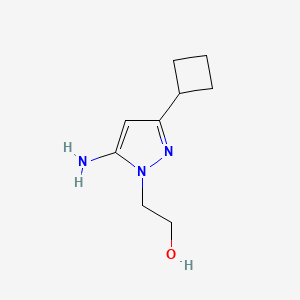
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol
Descripción general
Descripción
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol, also known as 5-ACBP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid that is soluble in water and has a molecular weight of 209.29 g/mol. 5-ACBP is known for its antifungal and antiviral properties and has been extensively studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been studied for its potential therapeutic applications, particularly in the areas of antifungal and antiviral activity. It has been found to be effective against a number of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be active against a number of viruses, including herpes simplex virus, adenovirus, and human immunodeficiency virus (HIV).
Mecanismo De Acción
The exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. This inhibition leads to the disruption of the replication process of the target organism.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol are not yet fully understood. However, it has been found to have antifungal and antiviral activity, and it is believed to act by inhibiting the activity of enzymes involved in the synthesis of nucleic acids. In addition, 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol has been found to be non-toxic to mammalian cells, and it has been shown to have no effect on the growth of normal human cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments is its antifungal and antiviral activity. In addition, it has been found to be non-toxic to mammalian cells and has no effect on the growth of normal human cells. However, there are some limitations to using 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol in laboratory experiments. For example, it has a low solubility in water, which can make it difficult to work with. In addition, the exact mechanism of action of 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol. These include further research into its mechanism of action, the development of more effective formulations, the exploration of its potential therapeutic applications, and the investigation of its potential toxicity. In addition, further research is needed to determine its efficacy in treating a variety of diseases and conditions. Finally, further research is needed to determine its potential interactions with other drugs and its potential side effects.
Propiedades
IUPAC Name |
2-(5-amino-3-cyclobutylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(7-2-1-3-7)11-12(9)4-5-13/h6-7,13H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCDDEYMRJBHLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN(C(=C2)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-cyclobutyl-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



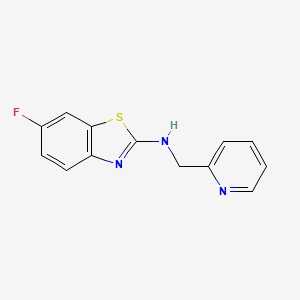
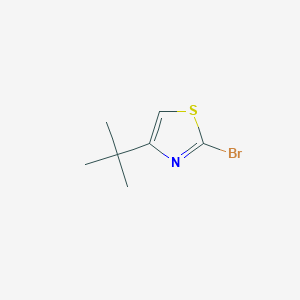
![4-{[(4-Fluorobenzyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B1437995.png)
amine hydrochloride](/img/structure/B1437997.png)
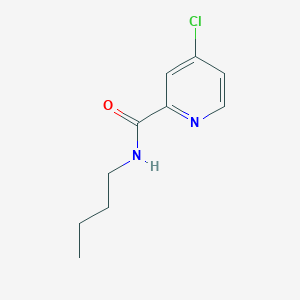
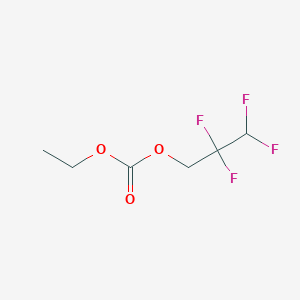
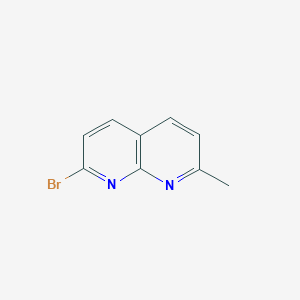
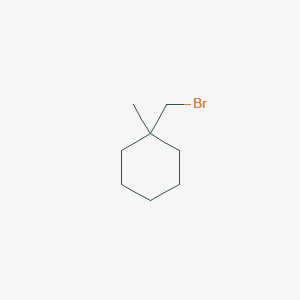
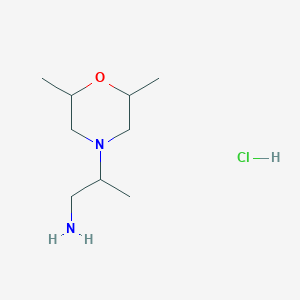
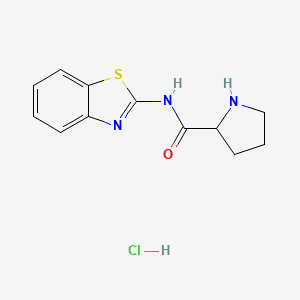
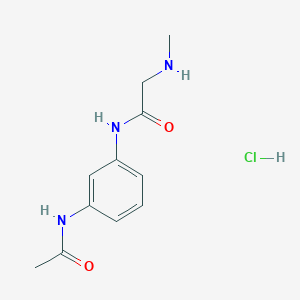
![N-[(2,5-dimethylphenyl)methyl]cyclopropanamine](/img/structure/B1438013.png)
